molecular formula C20H30N2O3 B2799392 N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenoxy)acetamide CAS No. 953932-73-5

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2799392
CAS No.: 953932-73-5
M. Wt: 346.471
InChI Key: YFUWHRLTPMMOPF-UHFFFAOYSA-N
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Description

“N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenoxy)acetamide” is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure features a piperidine ring, a cyclopentyl group, and a methoxyphenoxyacetamide moiety, which could contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenoxy)acetamide” typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclopentyl group, and the coupling with the methoxyphenoxyacetamide moiety. Common reagents and conditions used in these reactions may include:

    Cyclization reactions: to form the piperidine ring.

    Alkylation reactions: to introduce the cyclopentyl group.

    Amidation reactions: to couple the methoxyphenoxyacetamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenoxy)acetamide” may undergo various types of chemical reactions, including:

    Oxidation: The compound could be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions may be used to modify certain functional groups within the compound.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the compound.

Scientific Research Applications

“N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenoxy)acetamide” may have various scientific research applications, including:

    Chemistry: The compound could be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, such as binding to specific receptors or enzymes.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: It may have applications in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of “N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenoxy)acetamide” would depend on its specific interactions with molecular targets and pathways. This could involve:

    Binding to receptors: The compound may interact with specific receptors in the body, leading to a biological response.

    Enzyme inhibition: It may inhibit certain enzymes, affecting biochemical pathways.

    Signal transduction: The compound could modulate signal transduction pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenoxy)acetamide” may include other piperidine derivatives, cyclopentyl-containing compounds, and methoxyphenoxyacetamide analogs.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-24-18-6-8-19(9-7-18)25-15-20(23)21-14-16-10-12-22(13-11-16)17-4-2-3-5-17/h6-9,16-17H,2-5,10-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUWHRLTPMMOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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